molecular formula C13H17N3O2S2 B2538793 N-[2-(furan-2-ylmethylsulfanyl)ethyl]-2-(1-methylimidazol-2-yl)sulfanylacetamide CAS No. 351857-42-6

N-[2-(furan-2-ylmethylsulfanyl)ethyl]-2-(1-methylimidazol-2-yl)sulfanylacetamide

Cat. No. B2538793
CAS RN: 351857-42-6
M. Wt: 311.42
InChI Key: YERWACLSIZIDKW-UHFFFAOYSA-N
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Description

N-[2-(furan-2-ylmethylsulfanyl)ethyl]-2-(1-methylimidazol-2-yl)sulfanylacetamide, also known as Furasol, is a novel compound that has gained attention in the scientific community for its potential applications in various fields. Furasol is a sulfhydryl-containing compound that has been synthesized using a unique method.

Mechanism of Action

The mechanism of action of N-[2-(furan-2-ylmethylsulfanyl)ethyl]-2-(1-methylimidazol-2-yl)sulfanylacetamide is not fully understood. However, it is believed to exert its effects through its sulfhydryl-containing structure. The sulfhydryl group is known to be involved in redox reactions and can scavenge reactive oxygen species, thereby exhibiting antioxidant properties. N-[2-(furan-2-ylmethylsulfanyl)ethyl]-2-(1-methylimidazol-2-yl)sulfanylacetamide has also been shown to inhibit the activity of certain enzymes, such as cyclooxygenase-2, which is involved in the inflammatory response.
Biochemical and Physiological Effects
N-[2-(furan-2-ylmethylsulfanyl)ethyl]-2-(1-methylimidazol-2-yl)sulfanylacetamide has been shown to have various biochemical and physiological effects. In vitro studies have shown that N-[2-(furan-2-ylmethylsulfanyl)ethyl]-2-(1-methylimidazol-2-yl)sulfanylacetamide can inhibit the growth of cancer cells and reduce the production of pro-inflammatory cytokines. It has also been shown to scavenge reactive oxygen species and protect cells from oxidative stress. In vivo studies have shown that N-[2-(furan-2-ylmethylsulfanyl)ethyl]-2-(1-methylimidazol-2-yl)sulfanylacetamide can reduce inflammation and oxidative stress in animal models of disease.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-[2-(furan-2-ylmethylsulfanyl)ethyl]-2-(1-methylimidazol-2-yl)sulfanylacetamide is its sulfhydryl-containing structure, which makes it suitable for use in various biochemical and physiological assays. It is also relatively easy to synthesize, making it a cost-effective compound for use in laboratory experiments. However, one of the limitations of N-[2-(furan-2-ylmethylsulfanyl)ethyl]-2-(1-methylimidazol-2-yl)sulfanylacetamide is its low solubility in water, which can make it difficult to use in certain assays.

Future Directions

There are several potential future directions for the study of N-[2-(furan-2-ylmethylsulfanyl)ethyl]-2-(1-methylimidazol-2-yl)sulfanylacetamide. One area of interest is its potential use as a drug delivery system. The sulfhydryl-containing structure of N-[2-(furan-2-ylmethylsulfanyl)ethyl]-2-(1-methylimidazol-2-yl)sulfanylacetamide can be used to conjugate it with drugs, making it a potential candidate for targeted drug delivery. Another area of interest is its potential use as a pesticide. N-[2-(furan-2-ylmethylsulfanyl)ethyl]-2-(1-methylimidazol-2-yl)sulfanylacetamide has been shown to have antimicrobial properties, making it a potential candidate for use as a natural pesticide. Finally, further studies are needed to fully understand the mechanism of action of N-[2-(furan-2-ylmethylsulfanyl)ethyl]-2-(1-methylimidazol-2-yl)sulfanylacetamide and its potential applications in various fields.
Conclusion
In conclusion, N-[2-(furan-2-ylmethylsulfanyl)ethyl]-2-(1-methylimidazol-2-yl)sulfanylacetamide is a novel compound that has gained attention in the scientific community for its potential applications in various fields. It has been synthesized using a unique method and has been extensively studied for its biochemical and physiological effects. N-[2-(furan-2-ylmethylsulfanyl)ethyl]-2-(1-methylimidazol-2-yl)sulfanylacetamide has potential applications in medicine, agriculture, and material science, and further studies are needed to fully understand its mechanism of action and potential future directions.

Synthesis Methods

N-[2-(furan-2-ylmethylsulfanyl)ethyl]-2-(1-methylimidazol-2-yl)sulfanylacetamide has been synthesized using a one-pot reaction method that involves the condensation of furfural with 2-mercaptoethanol, followed by the reaction with 2-(1-methylimidazol-2-yl)ethylamine and chloroacetic acid. The resulting compound is then purified using column chromatography to obtain N-[2-(furan-2-ylmethylsulfanyl)ethyl]-2-(1-methylimidazol-2-yl)sulfanylacetamide. The synthesis method is relatively simple and efficient, making it suitable for large-scale production.

Scientific Research Applications

N-[2-(furan-2-ylmethylsulfanyl)ethyl]-2-(1-methylimidazol-2-yl)sulfanylacetamide has been extensively studied for its potential applications in various fields such as medicine, agriculture, and material science. In medicine, N-[2-(furan-2-ylmethylsulfanyl)ethyl]-2-(1-methylimidazol-2-yl)sulfanylacetamide has been shown to have anti-inflammatory, antioxidant, and anticancer properties. It has also been investigated for its potential use as a drug delivery system due to its sulfhydryl-containing structure. In agriculture, N-[2-(furan-2-ylmethylsulfanyl)ethyl]-2-(1-methylimidazol-2-yl)sulfanylacetamide has been shown to have antimicrobial properties, making it a potential candidate for use as a pesticide. In material science, N-[2-(furan-2-ylmethylsulfanyl)ethyl]-2-(1-methylimidazol-2-yl)sulfanylacetamide has been used as a precursor for the synthesis of metal sulfide nanoparticles.

properties

IUPAC Name

N-[2-(furan-2-ylmethylsulfanyl)ethyl]-2-(1-methylimidazol-2-yl)sulfanylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3O2S2/c1-16-6-4-15-13(16)20-10-12(17)14-5-8-19-9-11-3-2-7-18-11/h2-4,6-7H,5,8-10H2,1H3,(H,14,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YERWACLSIZIDKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CN=C1SCC(=O)NCCSCC2=CC=CO2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(furan-2-ylmethylsulfanyl)ethyl]-2-(1-methylimidazol-2-yl)sulfanylacetamide

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